molecular formula C19H32N4O2S B11998646 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione

3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11998646
M. Wt: 380.6 g/mol
InChI Key: QEIBIGFSMNIDAA-UHFFFAOYSA-N
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Description

3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a molecular formula of C20H34N4O2S. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The unique structure of this compound, featuring both alkyl and sulfanyl groups, makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its biological activity.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in these interactions, potentially forming disulfide bonds with cysteine residues in proteins. This can lead to changes in the protein’s structure and function, ultimately affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
  • 8-Sec-butylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione

Uniqueness

Compared to similar compounds, 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has a unique combination of alkyl and sulfanyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H32N4O2S

Molecular Weight

380.6 g/mol

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-13-26-19-20-16-15(23(19)12-11-14(2)3)17(24)21-18(25)22(16)4/h14H,5-13H2,1-4H3,(H,21,24,25)

InChI Key

QEIBIGFSMNIDAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C

Origin of Product

United States

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